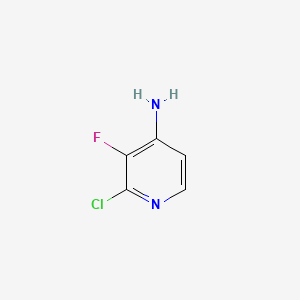

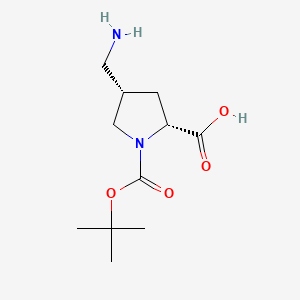

![molecular formula C6H5NOS B597877 4H-thieno[3,2-b]pyrrol-5(6H)-one CAS No. 14298-19-2](/img/structure/B597877.png)

4H-thieno[3,2-b]pyrrol-5(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4H-thieno[3,2-b]pyrrol-5(6H)-one” is a type of organoheterocyclic compound . It is also known as “4H-Thieno [3,2-b]pyrrole” and has a molecular formula of CHNS .

Synthesis Analysis

The synthesis of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles has been achieved by condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole . Another study reported the condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with a series of aromatic and heteroaromatic aldehydes .Molecular Structure Analysis

The molecular structure of “4H-thieno[3,2-b]pyrrol-5(6H)-one” is characterized by a molecular formula of CHNS. The average mass is 123.176 Da and the monoisotopic mass is 123.014267 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “4H-thieno[3,2-b]pyrrol-5(6H)-one” are characterized by a molecular formula of CHNS, an average mass of 123.176 Da, and a monoisotopic mass of 123.014267 Da .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds : It is used in the synthesis of heterocyclic compounds, including thieno[2',3':4,5]-pyrrol[1,2-d][1,2,4]triazine and thieno[2',3':4,5]pyrrolo[1,2-a]pyrazine moieties, offering potential applications in drug discovery and material science (Ilyin et al., 2007).

Biological Activity and Potential in Neuroscience : 4H-thieno[3,2-b]pyrrole derivatives have been studied for their biological activity, particularly as potential bioisosteres for hallucinogens and serotonin agonists, indicating a role in neuroscience research (Blair et al., 1999).

Organic Semiconductors and Solar Cell Applications : Its derivatives have been used in the synthesis of organic semiconductors for applications in dye-sensitized solar cells, showcasing its potential in renewable energy technologies (Wang et al., 2017).

Electrochemical Polymerization : This compound is involved in electrochemical polymerization processes, leading to conductive polymers with applications in electronics and material science (Berlin et al., 1992).

Antiviral Research : Thieno[3,2-b]pyrroles are identified as novel allosteric inhibitors of HCV NS5B RNA-dependent RNA polymerase, indicating their importance in antiviral drug research (Ontoria et al., 2006).

Cancer Research : Modifications of thieno[3,2-b]pyrroles have been investigated to improve water solubility for potential antiproliferative agents against cancer (Zafar et al., 2018).

Development of Field-Effect Transistors and Photothermal Conversion : Derivatives of 4H-thieno[3,2-b]pyrrole have been used in the synthesis of conjugated polymers for applications in field-effect transistors and photothermal conversion, showing potential in advanced electronic devices (Zhang et al., 2017).

Orientations Futures

The condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with a series of aromatic and heteroaromatic aldehydes has given new N′-arylmethylidene and N′-hetarylmethylidene hydrazides that attract interest as pharmacologically promising compounds . This suggests potential future directions for research and development involving “4H-thieno[3,2-b]pyrrol-5(6H)-one”.

Propriétés

IUPAC Name |

4,6-dihydrothieno[3,2-b]pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-6-3-5-4(7-6)1-2-9-5/h1-2H,3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJWHCYBYKQBKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CS2)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670510 |

Source

|

| Record name | 4,6-Dihydro-5H-thieno[3,2-b]pyrrol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-thieno[3,2-b]pyrrol-5(6H)-one | |

CAS RN |

14298-19-2 |

Source

|

| Record name | 4,6-Dihydro-5H-thieno[3,2-b]pyrrol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

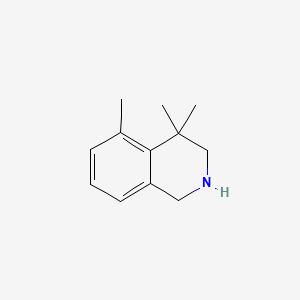

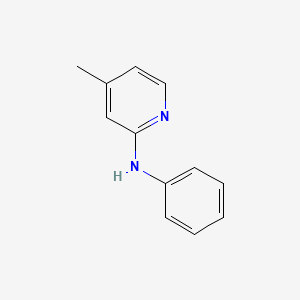

![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)

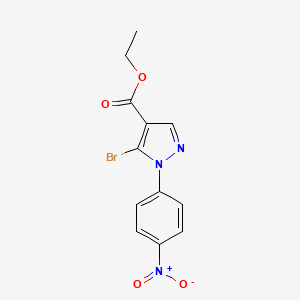

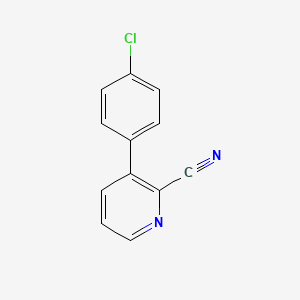

![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)

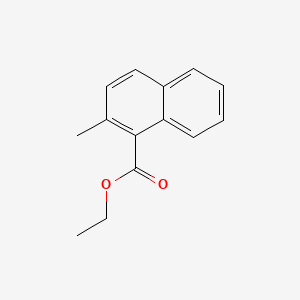

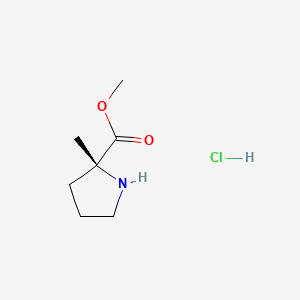

![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)

![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)